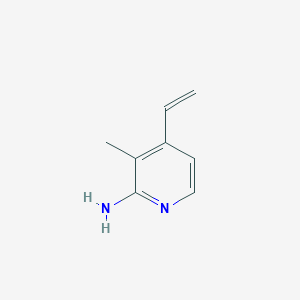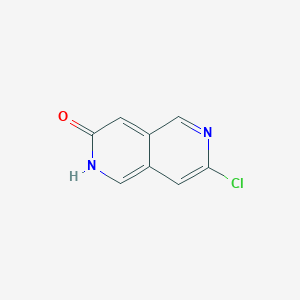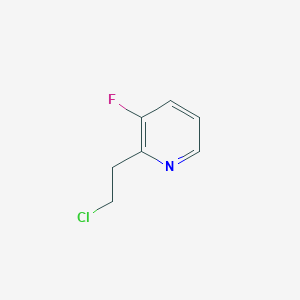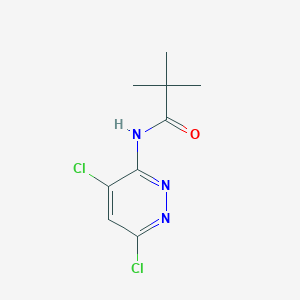![molecular formula C20H26B2N2O6S2 B13132101 {Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid CAS No. 210907-57-6](/img/structure/B13132101.png)
{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes boronic acid groups and a disulfide linkage, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the disulfide linkage, followed by the introduction of boronic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol groups.
Substitution: The boronic acid groups can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide linkage may yield sulfonic acids, while reduction may produce thiol-containing compounds.
Wissenschaftliche Forschungsanwendungen
{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of {Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid involves its interaction with specific molecular targets. The boronic acid groups can form reversible covalent bonds with diols, making it useful in various biochemical applications. The disulfide linkage can undergo redox reactions, playing a role in redox biology and chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disulfanediylbis(4,1-phenylene)diethanone
- Dibenzyl disulfanediylbis(ethane-2,1-diyl)bis(azanediyl)bis(4-oxobutane-4,1-diyl)dicarbamate
Uniqueness
{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid is unique due to its combination of boronic acid groups and a disulfide linkage. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
210907-57-6 |
|---|---|
Molekularformel |
C20H26B2N2O6S2 |
Molekulargewicht |
476.2 g/mol |
IUPAC-Name |
[3-[4-[[4-(3-boronoanilino)-4-oxobutyl]disulfanyl]butanoylamino]phenyl]boronic acid |
InChI |
InChI=1S/C20H26B2N2O6S2/c25-19(23-17-7-1-5-15(13-17)21(27)28)9-3-11-31-32-12-4-10-20(26)24-18-8-2-6-16(14-18)22(29)30/h1-2,5-8,13-14,27-30H,3-4,9-12H2,(H,23,25)(H,24,26) |
InChI-Schlüssel |
BLODSXXPNJMUFR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)NC(=O)CCCSSCCCC(=O)NC2=CC=CC(=C2)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)








![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)



